molecular formula C20H34O5Si6 B1587936 Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- CAS No. 66817-59-2

Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-

Cat. No. B1587936
CAS RN: 66817-59-2
M. Wt: 523 g/mol
InChI Key: ZHVZRDQTXMZDKI-UHFFFAOYSA-N
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Description

Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl- is a type of siloxane, a functional group in organosilicon chemistry with Si–O–Si as the key functional group . Siloxanes include a broad range of compounds with a variety of fields of application, from industrial uses to biological applications .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a silicon-oxygen backbone, with organic (in this case, phenyl and methyl) groups attached to the silicon atoms . The presence of phenyl groups can influence the physical and chemical properties of the compound, including its reactivity and interaction with other substances .

Scientific Research Applications

Facile Synthesis of Silyl Ethenes

Symmetrical silyl ethenes, closely related to the tetrasiloxane structure, have been synthesized via a ruthenium complex-catalyzed process, demonstrating an efficient pathway to cyclic carbosiloxane derivatives. This methodology offers a new route for preparing materials with potential applications in silicon-based polymers and materials science (Pawluć et al., 2005).

Hyperbranched Poly(silylenevinylene) Synthesis

A derivative, TDMSHS, was synthesized and used in the formation of a hyperbranched poly(silylenevinylene) with strong fluorescence and excellent thermal stability. This polymer's aggregation in aqueous mixtures can be efficiently quenched by picric acid, highlighting its potential in sensing applications (Zhao et al., 2012).

Organic-Inorganic Polymer Hybrids

Research involving tetramethoxysilane and tetraethoxysilane with organic monomers led to the creation of hybrid materials combining inorganic and organic components. These hybrids were further used to produce porous materials through pyrolysis, indicating their utility in creating novel materials with specific pore structures (Cazacu et al., 2003).

Polysiloxane Oligomers for Improved Performance

Bis(methyoxyl hydroxyl)-functionalized polysiloxanes were synthesized to enhance the performance of waterborne polyurethane. The study shows the detailed synthesis process and characterizations, contributing to the field of polymer chemistry and materials science (Zhu et al., 2005).

Optically Active SiO-Containing Polymers

Research demonstrated the effectiveness of tris(pentafluorophenyl)borane in synthesizing optically pure and diisotactic poly(siloxane)s. This work provides insights into the synthesis of stereocontrolled polymers with potential applications in optoelectronics and material science (Zhou & Kawakami, 2005).

properties

InChI

InChI=1S/C20H34O5Si6/c1-26(2)21-30(22-27(3)4,19-15-11-9-12-16-19)25-31(23-28(5)6,24-29(7)8)20-17-13-10-14-18-20/h9-18H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVZRDQTXMZDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)O[Si](C1=CC=CC=C1)(O[Si](C)C)O[Si](C2=CC=CC=C2)(O[Si](C)C)O[Si](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5Si6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70886813
Record name Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-

CAS RN

66817-59-2
Record name Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066817592
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetrasiloxane, 3,5-bis[(dimethylsilyl)oxy]-1,1,7,7-tetramethyl-3,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70886813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-
Reactant of Route 2
Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-
Reactant of Route 3
Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-
Reactant of Route 4
Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-
Reactant of Route 5
Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-
Reactant of Route 6
Tetrasiloxane, 3,5-bis((dimethylsilyl)oxy)-1,1,7,7-tetramethyl-3,5-diphenyl-

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